- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Cas no 91652-78-7 (Senkyunolide C)
Senkyunolide C structure
Product Name:Senkyunolide C
Numero CAS:91652-78-7
MF:C12H12O3
MW:204.221883773804
CID:1080925
PubChem ID:642374
Update Time:2025-06-08
Senkyunolide C Proprietà chimiche e fisiche
Nomi e identificatori
-
- Senkyunolide C
- 5-hydroxy-3-butylidenephthalide
- senkyunolide-C
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
- [ "" ]
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
- SCHEMBL2639883
- CS-0016689
- Sekyuolide C
- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
- 91652-78-7
- (Z)-5-Hydroxy-3-butylidene-phthalide
- AKOS032949102
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
- SenkyunolideC
- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
- HY-N1285
- DA-67541
- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
- CHEBI:228936
- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
-
- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
- Chiave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N
- Sorrisi: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC
Proprietà calcolate
- Massa esatta: 204.07900
- Massa monoisotopica: 204.078644241g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 283
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 387.1±42.0 °C at 760 mmHg
- Punto di infiammabilità: 171.7±20.7 °C
- Solubilità: Quasi insolubile (0,098 g/l) (25°C),
- PSA: 46.53000
- LogP: 2.70360
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
Senkyunolide C Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Senkyunolide C Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥4000.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5812-5 mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |
Senkyunolide C |
91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN5812-5mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AH97262-5mg |
Senkyunolide C |
91652-78-7 | 94.0% | 5mg |
$577.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥2214.00 | 2024-04-25 | |
| TargetMol Chemicals | TN5812-1 ml * 10 mm |
Senkyunolide C |
91652-78-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 |
Senkyunolide C Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Riferimento
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Riferimento
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Riferimento
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Metodo di produzione 7
Condizioni di reazione
Riferimento
- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Riferimento
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Riferimento
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Riferimento
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Riferimento
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Senkyunolide C Raw materials
- (E)-Pent-2-enal
- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-
- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-
- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-
- Methyl 4-methoxysalicylate
- Nonafluoro-1-butanesulfonyl Fluoride
- Zinc, chloro-1-pentynyl-
- 4-Methoxy-N-phenylbenzamide
Senkyunolide C Preparation Products
Senkyunolide C Letteratura correlata
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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